2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide
Description
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core substituted at the 5-position with a carboxamide group and at the 2-position with a 5-bromo-2-chlorophenyl moiety. This structure combines electron-withdrawing halogen substituents (Br, Cl) with a carboxamide functional group, which is often associated with enhanced binding affinity in medicinal chemistry applications. The bromo and chloro substituents likely influence solubility, metabolic stability, and target engagement, as seen in related compounds .
Properties
Molecular Formula |
C14H8BrClN2O2 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-2-3-10(16)9(6-8)14-18-11-5-7(13(17)19)1-4-12(11)20-14/h1-6H,(H2,17,19) |
InChI Key |
CHHFTTDLJYMIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method constructs the benzo[d]oxazole core through intramolecular cyclization of anilide precursors. The process leverages base-induced deprotonation and nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring.
Synthetic Pathway
-
Precursor Synthesis : 2-Amino-5-carboxamidophenol is acylated with 5-bromo-2-chlorobenzoyl chloride to yield the anilide intermediate.
-
Cyclization : Treatment with a strong base (e.g., potassium carbonate) in dimethylformamide (DMF) at 90°C induces N-deprotonation, followed by intramolecular O-SNAr attack to form the oxazole ring.
Optimization Parameters
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine), achieving 82% yield.
-
Solvent : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.
-
Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk decarboxylation.
Table 1: Cyclization Efficiency Under Varied Conditions
Condensation of 2-Aminophenol Derivatives with Aldehydes
Oxidative Cyclization Strategy
This approach condenses 2-amino-5-carboxamidophenol with 5-bromo-2-chlorobenzaldehyde under oxidative conditions. Activated carbon or fly ash catalyzes dehydrogenation to form the oxazole ring.
Reaction Mechanism
Catalytic Systems
-
Fly Ash : Waste-derived fly ash (MgO/CaO/Fe2O3) achieves 87% yield at 110°C, reducing costs.
-
CuI/DMEDA : Copper iodide with N,N'-dimethylethylenediamine enables room-temperature reactions but requires inert conditions.
Table 2: Catalytic Performance Comparison
Carboxamide Functionalization via Carboxylic Acid Intermediate
Two-Step Synthesis from Benzoxazole-5-carboxylic Acid
The carboxamide group is introduced by amidating 2-(5-bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid (CAS 1525453-49-9).
Step 1: Carboxylic Acid Synthesis
Step 2: Amidation
-
Activation : Convert the carboxylic acid to its acid chloride using thionyl chloride.
-
Ammonolysis : Treat with aqueous ammonia to yield the carboxamide.
Table 3: Amidation Efficiency
| Activation Reagent | Ammonia Source | Yield (%) | Reference |
|---|---|---|---|
| SOCl2 | NH4OH | 88 | |
| EDCI/HOBt | NH3(g) | 76 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an enzyme inhibitor , interacting with various molecular targets such as enzymes and receptors. Its mechanism of action involves binding to active or allosteric sites on these targets, which can block substrate access or alter enzyme conformation. This property positions it as a candidate for drug development aimed at treating specific diseases, including cancers and viral infections.
Antiviral Activity
Research indicates that compounds similar to 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide can exhibit antiviral properties. For instance, studies have demonstrated that certain analogs can inhibit viral proteases, which are critical for viral replication. The compound's structure allows it to act as a covalent inhibitor of viral enzymes, enhancing its potential in antiviral drug design .
Antimicrobial Applications
The compound's structural characteristics suggest potential applications in developing new antimicrobial agents. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against resistant strains of bacteria and fungi. The search for novel antimicrobial agents is crucial due to the rising issue of antibiotic resistance .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide and its analogs, based on synthesis routes, substituent effects, and biological data from the literature:
| Compound Name | Substituents | Molecular Formula | Synthesis Yield | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide | 5-Bromo-2-chlorophenyl, carboxamide | C₁₄H₈BrClN₂O₂ | Not reported | Hypothesized HNE/kinase inhibition based on structural analogs; halogen substituents may enhance stability . | N/A |
| 2-(4-Iodophenyl)-N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide | 4-Iodophenyl, N-methoxy-N-methylcarboxamide | C₁₆H₁₂IN₂O₃ | 70% | Intermediate for proteomics studies; iodine enhances radiolabeling potential . | |
| N-(3-Methoxypropyl)-2-(6-(5-sulfonamide-methoxypyridinyl)quinolin-4-yl)oxazole-5-carboxamide (22f) | Quinoline-linked sulfonamide-methoxypyridine, 3-methoxypropylcarboxamide | C₂₉H₂₄F₂N₅O₅S | 59% | Kinase inhibitor; methoxypropyl group improves solubility . | |
| 2-(3-Ethynylphenyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzo[d]oxazole | 3-Ethynylphenyl, trifluoromethyldiazirine | C₁₆H₈F₃N₃O | 70% | Photoaffinity probe for chemical proteomics; diazirine enables covalent binding . | |
| N-4-(5-Chloro-2-methylbenzoxazol-6-yl)phenylcarboxamide | 5-Chloro-2-methylbenzoxazole, 2-fluorophenylcarboxamide | C₂₂H₁₅ClFN₂O₂ | Not reported | Anticandidate for antimicrobial activity; methyl and fluorine enhance lipophilicity . |
Key Observations:
Substituent Effects on Bioactivity :
- Halogens (Br, Cl, I) improve metabolic stability and target binding via hydrophobic interactions. For example, the 4-iodophenyl analog is used in proteomics due to iodine’s utility in radiolabeling .
- Trifluoromethyldiazirine groups enable covalent target engagement, a feature absent in the parent compound .
Carboxamide Modifications: Alkyl chains (e.g., 3-methoxypropyl in compound 22f) enhance solubility, critical for formulation in kinase inhibitors .
Therapeutic Potential: Quinoline-linked derivatives (e.g., 22f) demonstrate kinase inhibition, suggesting that the parent compound’s benzo[d]oxazole core could be adapted for similar targets . HNE inhibitors with carboxamide motifs (e.g., compound 16 in ) highlight the scaffold’s versatility in protease targeting .
Biological Activity
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The presence of bromine and chlorine substituents on the phenyl ring enhances its chemical reactivity and biological interactions. The molecular structure can be represented as follows:
The biological activity of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents play a crucial role in modulating binding affinity and specificity, which can lead to enzyme inhibition or receptor modulation. Notable mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical in cancer therapy.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.
Anticancer Activity
Research indicates that compounds with structural similarities to 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.21 | |
| HepG2 (Liver Cancer) | 10.50 | |
| U-937 (Monocytic Leukemia) | <1 |
These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | Moderate activity observed |
This antimicrobial activity highlights the potential of the compound in treating infections caused by resistant pathogens .
Case Studies
- Cancer Therapeutics : A study evaluated the efficacy of benzoxazole derivatives, including 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide, against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, making it a candidate for further development as an anticancer agent .
- Antibacterial Applications : Another investigation focused on the antimicrobial properties of similar benzoxazole derivatives, revealing potent activity against drug-resistant strains of bacteria such as Mycobacterium tuberculosis. The study emphasized the importance of structure-activity relationships in optimizing these compounds for therapeutic use .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide?
Answer:
The compound is synthesized through a multi-step process involving:
- Schiff base formation : Condensation of benzoxazole-5-carboxamide derivatives with substituted aldehydes to form intermediates.
- Cyclization : Reaction of the Schiff base with thioglycolic acid under nitrogen atmosphere to yield thiazolidinone-fused benzoxazole derivatives .
- Purification : Column chromatography using solvents like ethyl acetate/hexane mixtures, followed by recrystallization for purity optimization.
Structural confirmation is achieved via FT-IR (amide C=O stretch at ~1650 cm⁻¹), 1H/13C-NMR (aromatic proton integration, coupling constants), and mass spectrometry (molecular ion peaks) .
Advanced: How can researchers optimize reaction yields and minimize byproducts during synthesis?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate thioglycolic acid coupling .
- Temperature control : Maintaining 80–90°C during cyclization reduces side reactions.
- Real-time monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically.
Contradictions in yield data (e.g., 60–75% in literature) may arise from variations in starting material purity or solvent drying protocols .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- 1H-NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ ~10 ppm) confirm substitution patterns.
- 13C-NMR : Carbonyl resonances (amide C=O at ~165 ppm) and halogenated aromatic carbons (C-Br/C-Cl at ~125–135 ppm) validate connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₄H₉BrClN₂O₂).
Discrepancies in spectral assignments (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) .
Advanced: How can molecular docking resolve contradictions in bioactivity data?
Answer:
- Target identification : Docking against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) predicts binding affinities.
- Contradiction analysis : Discrepancies between in vitro MIC values (e.g., 3.12–12.5 µg/mL) and docking scores may arise from cell permeability issues. Adjust scoring functions (e.g., MM-GBSA) to account for solvation effects .
- Validation : Compare docking poses with X-ray crystallography data (if available) for active-site interactions .
Basic: What in vitro assays are used to evaluate antimycobacterial activity?
Answer:
- Microplate Alamar Blue Assay (MABA) : Determines minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv.
- Resazurin reduction : Quantifies metabolic inhibition in logarithmic-phase cultures.
- Cytotoxicity screening : Use Vero cells to assess selectivity indices (SI >10 indicates low mammalian toxicity) .
Advanced: How can structural modifications enhance bioactivity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-chlorophenyl ring to improve target binding.
- Scaffold hopping : Replace thiazolidinone with oxadiazole (see ) to explore π-π stacking interactions.
- Prodrug design : Mask the carboxamide group with ester prodrugs to enhance bioavailability .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Storage : Store at 2–8°C in amber vials to prevent photodegradation.
- First-aid : For inhalation, move to fresh air; for skin contact, wash with soap and water (per SDS guidelines) .
Advanced: How can researchers address discrepancies in spectral vs. computational data?
Answer:
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian 09).
- X-ray crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures (e.g., used X-ray to confirm oxadiazole planarity) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
Basic: What databases provide reliable physicochemical data for this compound?
Answer:
- NIST Chemistry WebBook : Validates melting points, solubility, and LogP values via experimentally curated datasets .
Advanced: How to design SAR studies for derivatives?
Answer:
- Library synthesis : Prepare analogs with systematic substitutions (e.g., Br→F, Cl→CF₃) using Suzuki-Miyaura coupling ( references bromo/chloro precursors) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
